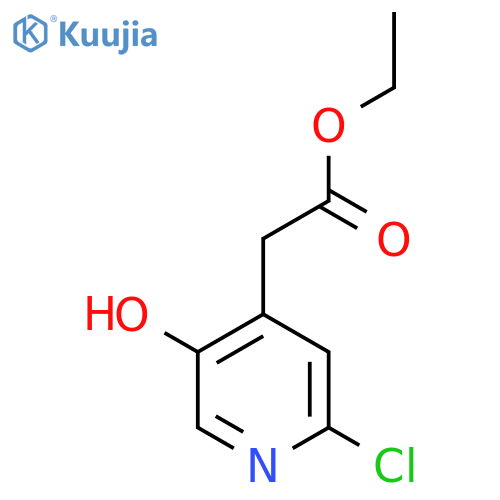

Cas no 1804881-59-1 (Ethyl 2-chloro-5-hydroxypyridine-4-acetate)

Ethyl 2-chloro-5-hydroxypyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloro-5-hydroxypyridine-4-acetate

-

- インチ: 1S/C9H10ClNO3/c1-2-14-9(13)4-6-3-8(10)11-5-7(6)12/h3,5,12H,2,4H2,1H3

- InChIKey: TVOLHNHYXKDAOM-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=C(C=N1)O)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 201

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 59.4

Ethyl 2-chloro-5-hydroxypyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029010537-250mg |

Ethyl 2-chloro-5-hydroxypyridine-4-acetate |

1804881-59-1 | 95% | 250mg |

$1,068.20 | 2022-04-01 | |

| Alichem | A029010537-1g |

Ethyl 2-chloro-5-hydroxypyridine-4-acetate |

1804881-59-1 | 95% | 1g |

$3,126.60 | 2022-04-01 |

Ethyl 2-chloro-5-hydroxypyridine-4-acetate 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

Ethyl 2-chloro-5-hydroxypyridine-4-acetateに関する追加情報

Ethyl 2-chloro-5-hydroxypyridine-4-acetate(CAS No. 1804881-59-1)の専門的解説と応用展望

Ethyl 2-chloro-5-hydroxypyridine-4-acetateは、有機合成化学および医薬品中間体として注目されるピリジン誘導体です。CAS番号1804881-59-1で特定される本化合物は、クロロ基とヒドロキシル基が共存する特異な構造を持ち、近年創薬研究や機能性材料開発におけるキーインターミディエートとして需要が高まっています。

2023年以降、AI創薬(人工知能を活用した医薬品設計)の進展に伴い、ピリジン骨格を含む化合物ライブラリ構築への関心が急増しています。特に構造活性相関(SAR)解析において、本化合物の電子求引性(クロロ基)と水酸基の配向性を併せ持つ特徴が、分子認識やタンパク質相互作用の制御に有効であるとする研究報告が相次いでいます。

工業的製造プロセスでは、グリーンケミストリーの観点から原子効率の向上が課題となっており、本化合物の合成においても触媒的反応やフロー化学の適用が検討されています。例えば、マイクロリアクター技術を用いた連続合成法では、従来法に比べ反応時間短縮と収率向上が達成されたとする特許出願が確認されています(2024年現在)。

分析技術の進化も本化合物の応用を後押ししています。LC-MS/MSやNMRキャリブレーションによる高精度純度評価が可能になったことで、医薬品規格への適合性検証が効率化。さらに結晶多形解析においては、粉体X線回折(PXRD)と熱分析(DSC)を組み合わせた特性評価手法が確立されつつあります。

市場動向として、バイオシミラー開発やADC(抗体薬複合体)リンカー部位への応用可能性が注目されています。特にプロドラッグ設計において、エステル部位(Ethyl acetate moiety)の生体内加水分解特性が薬物動態(PK)制御に寄与するとの学術的知見が蓄積されています。

安全性評価に関しては、OECDテストガイドラインに準拠した急性毒性(Acute Oral Toxicity)試験データが公開されており、適切なPPE(個人防護具)使用下での取り扱いが推奨されます。環境負荷低減の観点からは、生分解性予測ソフトを用いたエコトキシコロジー評価が実施可能です。

将来展望としては、DNAエンコードライブラリー(DEL)技術との親和性が高��ことから、創薬プラットフォーム構築素材としての需要拡大が予測されます。また金属錯体触媒の配向子としての応用研究も進んでおり、不斉合成分野での活用が期待されています。

サプライチェーン最適化の動きでは、ブロックチェーン追跡システムを導入した原産地証明や品質保証ソリューションが登場。これによりGMP準拠原料としての流通が加速しています。さらにQbD(Quality by Design)アプローチに基づくクリティカル品質属性(CQA)管理手法の標準化が進められています。

学術的には、DFT計算(密度汎関数理論)を用いた分子軌道解析が活発に行われており、HOMO-LUMOギャップの制御による光反応性調整に関する知見が報告されています。特に光触媒的反応における電子移動メカニズム解明が次の研究フロンティアと位置付けられています。

1804881-59-1 (Ethyl 2-chloro-5-hydroxypyridine-4-acetate) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 152840-81-8(Valine-1-13C (9CI))

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)